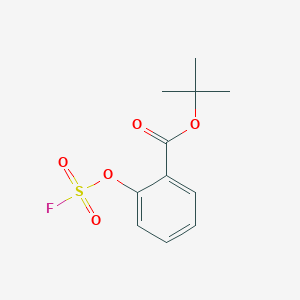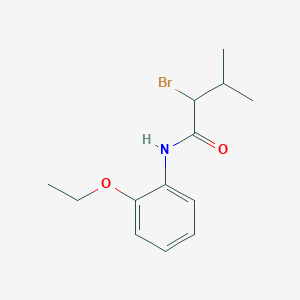
TR antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
甲状腺ホルモン受容体アンタゴニスト1は、高親和性の甲状腺ホルモン受容体アンタゴニストです。 これは、それぞれ36ナノモルおよび22ナノモルの阻害濃度(IC50)で甲状腺ホルモン受容体αおよび甲状腺ホルモン受容体βを特異的に標的とする 。 この化合物は、特に甲状腺機能亢進症などの甲状腺ホルモン関連の疾患や状態の研究において重要である .
準備方法
合成経路と反応条件
甲状腺ホルモン受容体アンタゴニスト1の合成には、特定の芳香族化合物の臭素化やエステル結合の形成など、複数のステップが含まれます。 詳細な合成経路と反応条件は、専有であり、公開されている文献では完全には公開されていない .
工業生産方法
甲状腺ホルモン受容体アンタゴニスト1の工業生産方法は、広く文書化されていません。 通常、高い純度と収率を確保するために、制御された条件下で研究室で合成される .
化学反応の分析
反応の種類
甲状腺ホルモン受容体アンタゴニスト1は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴う。
還元: この反応は、水素の添加または酸素の除去を伴う。
置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴う。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、臭素化用の臭素、ジメチルスルホキシド(DMSO)などのさまざまな有機溶媒が溶解に使用される .
生成される主な生成物
これらの反応から生成される主な生成物は、通常、甲状腺ホルモン受容体アンタゴニスト1の誘導体であり、甲状腺ホルモン受容体に対する拮抗作用の程度が異なる場合がある .
科学研究への応用
甲状腺ホルモン受容体アンタゴニスト1は、いくつかの科学研究への応用があります。
化学: 甲状腺ホルモン受容体の結合親和性と特異性を研究するために使用される。
生物学: 細胞プロセスにおける甲状腺ホルモンの役割を理解するのに役立つ。
科学的研究の応用
TR antagonist 1 has several scientific research applications:
Chemistry: It is used to study the binding affinity and specificity of thyroid hormone receptors.
Biology: It helps in understanding the role of thyroid hormones in cellular processes.
Medicine: It is used in the development of treatments for hyperthyroidism and other thyroid-related disorders
Industry: It is utilized in the development of diagnostic tools and therapeutic agents
作用機序
甲状腺ホルモン受容体アンタゴニスト1は、甲状腺ホルモン受容体に結合することで作用を発揮し、甲状腺ホルモンの作用を阻害します。この結合は、甲状腺ホルモン受容体の転写活性に不可欠なコアクチベーター結合表面の形成を防ぎます。 その結果、この化合物は甲状腺ホルモン応答性遺伝子の発現を阻害する .
類似の化合物との比較
甲状腺ホルモン受容体アンタゴニスト1は、甲状腺ホルモン受容体αおよび甲状腺ホルモン受容体βに対する高い親和性と特異性を持つため、独特です。類似の化合物には以下が含まれます。
3,5-ジブロモ-4-(3',5'-ジイソプロピル-4'-ヒドロキシフェノキシ)安息香酸: この化合物は、甲状腺ホルモン受容体アンタゴニストとしても作用しますが、構造的特徴が異なる.
プロピルチオウラシル: これは、甲状腺ホルモンの合成を阻害する抗甲状腺薬であるが、甲状腺ホルモン受容体に直接作用しない.
甲状腺ホルモン受容体アンタゴニスト1は、甲状腺ホルモン受容体に対する直接的な拮抗作用により際立っており、研究および治療の両方の文脈で貴重なツールとなっている .
類似化合物との比較
TR antagonist 1 is unique due to its high affinity and specificity for thyroid hormone receptor alpha and thyroid hormone receptor beta. Similar compounds include:
3,5-dibromo-4-(3’,5’-diisopropyl-4’-hydroxyphenoxy)benzoic acid: This compound also acts as a thyroid hormone receptor antagonist but has different structural features.
Propylthiouracil: This is an antithyroid drug that inhibits thyroid hormone synthesis but does not act directly on thyroid hormone receptors.
This compound stands out due to its direct antagonistic action on thyroid hormone receptors, making it a valuable tool in both research and therapeutic contexts .
特性
IUPAC Name |
3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSWHAFVANRQE-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778814.png)

![Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2778816.png)
![5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2778817.png)
![5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2778818.png)
![1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2778819.png)
![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/new.no-structure.jpg)

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitrobenzamide](/img/structure/B2778824.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2778827.png)
![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)
![4-iodo-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2778832.png)

